molecular formula C34H29F2N12O8P B580136 bis-Tedizolidyl Phosphate Diester CAS No. 1256966-02-5

bis-Tedizolidyl Phosphate Diester

Cat. No.: B580136
CAS No.: 1256966-02-5
M. Wt: 802.6 g/mol
InChI Key: UGUGELYBSIMIPH-DNQXCXABSA-N
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Description

Chemical Classification and Nomenclature of bis-Tedizolidyl Phosphate Diester

This compound belongs to the chemical class of phosphate diesters, specifically representing a symmetric diester where two identical tedizolid moieties are connected through a central phosphate group. The compound's systematic International Union of Pure and Applied Chemistry name is bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate, reflecting its complex structural architecture. The molecular formula C₃₄H₂₉F₂N₁₂O₈P indicates the presence of 34 carbon atoms, 29 hydrogen atoms, 2 fluorine atoms, 12 nitrogen atoms, 8 oxygen atoms, and 1 phosphorus atom, with a computed molecular weight of 802.6 grams per mole.

The compound is registered under the Chemical Abstracts Service number 1256966-02-5 and is catalogued in the PubChem database with the compound identification number 169446765. The phosphodiester classification is fundamental to understanding its chemical behavior, as phosphodiester bonds represent one of the most important chemical linkages in biological systems. These bonds occur when exactly two of the hydroxyl groups in phosphoric acid react with hydroxyl groups on other molecules to form two ester bonds, creating the characteristic C-O-PO₂-O-C linkage pattern.

The structural complexity of this compound is further emphasized by its stereochemistry, specifically the S-configuration at the 5-position of each oxazolidinone ring. This stereochemical specificity is crucial for the compound's chemical properties and potential biological activity. The presence of multiple heterocyclic systems, including oxazolidinone, pyridine, and tetrazole rings, contributes to the compound's overall electronic properties and chemical reactivity patterns.

Chemical Property Value Reference
Molecular Formula C₃₄H₂₉F₂N₁₂O₈P
Molecular Weight 802.6 g/mol
Chemical Abstracts Service Number 1256966-02-5
PubChem Compound Identification 169446765
International Union of Pure and Applied Chemistry Name bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate

Historical Development in Phosphodiester Chemistry

The development of phosphodiester chemistry traces its origins to the pioneering work of Michelson and Todd, who in 1955 reported the first successful directed chemical synthesis of an oligonucleotide through the preparation of a dithymidinyl nucleotide. This groundbreaking achievement established the fundamental principles of phosphodiester bond formation that would later influence the development of complex molecules such as this compound. Their methodology involved the preparation of 3-prime phosphoryl chloride derivatives of 5-prime benzyl protected thymidine using phenylphosphoryl dichloride, followed by reaction with the 5-prime hydroxyl of a 3-prime protected thymidine.

The evolution of phosphodiester chemistry continued with significant contributions from Khorana, who developed the phosphodiester method of oligonucleotide synthesis, introducing a cyclic scheme that remains fundamental to modern synthetic approaches. Khorana's innovation involved replacing the hydrolysable phosphoryl chloride intermediate with more stable 3-prime phosphates of 5-prime protected nucleosides, which were subsequently activated using condensation reagents such as dicyclohexyl carbodiimide to couple with 5-prime hydroxyl groups of other protected nucleosides. This methodology established the conceptual framework for understanding phosphodiester bond formation that underlies the synthesis of complex molecules like this compound.

The broader significance of phosphodiester chemistry in biological systems has been recognized since the early understanding of deoxyribonucleic acid and ribonucleic acid structure, where phosphodiester bonds form the backbone connecting nucleotides. Research has demonstrated that phosphodiester bonds represent some of the most stable chemical linkages in biological systems, with their formation and hydrolysis playing crucial roles in genetic information storage and transfer. The development of synthetic phosphodiester compounds has been driven by the need to understand these fundamental biological processes and to create novel materials with specific properties.

Recent advances in phosphodiester chemistry have focused on developing more efficient catalytic methods for synthesis, as demonstrated by the work on zinc-catalyzed phosphonylation reactions that can produce phosphite diesters under mild conditions. These methodological advances have enabled the synthesis of increasingly complex phosphodiester compounds, including symmetric diesters like this compound, which would have been challenging to prepare using earlier synthetic approaches.

Relationship to Tedizolid Phosphate as a Parent Compound

This compound represents a structural derivative of tedizolid phosphate, which serves as its direct parent compound in terms of chemical heritage and synthetic origin. Tedizolid phosphate, with the molecular formula C₁₇H₁₆FN₆O₆P and molecular weight of 450.323 grams per mole, functions as an oxazolidinone class antibiotic that was approved by the United States Food and Drug Administration on June 20, 2014. The parent compound is classified as a prodrug that undergoes rapid and extensive conversion by phosphatases to tedizolid, the microbiologically active moiety, following oral and intravenous administration.

The structural relationship between this compound and its parent compound is characterized by the presence of two tedizolid moieties connected through a central phosphate group, effectively creating a dimeric structure. This design represents a significant advancement in phosphodiester chemistry, as it maintains the essential structural features of the parent oxazolidinone while introducing new chemical properties through the phosphodiester linkage. The tedizolid moiety contributes the 3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl structural framework that is characteristic of the oxazolidinone class.

The pharmacokinetic properties of the parent compound tedizolid phosphate provide insight into the potential behavior of the bis-derivative. Following multiple once-daily administration, tedizolid phosphate achieves steady-state concentrations within approximately three days with moderate drug accumulation of approximately 30 percent. The parent compound demonstrates linear pharmacokinetics with clearance values ranging from 5.9 to 8.4 liters per hour and volume of distribution values significantly higher than related compounds such as linezolid.

Pharmacokinetic Parameter Tedizolid (Parent) Oral Tedizolid (Parent) Intravenous Reference
Area Under Curve (single dose) 23.8 ± 6.8 μg·h/mL 26.6 ± 5.2 μg·h/mL
Maximum Concentration (single dose) 2.0 ± 0.7 μg/mL 2.3 ± 0.6 μg/mL
Clearance (single dose) 6.9 ± 1.7 L/hr 6.4 ± 1.2 L/hr
Time to Maximum Concentration 2.5 (1.0-8.0) hours 1.1 (0.9-1.5) hours

The development of this compound from its parent compound reflects broader trends in pharmaceutical chemistry toward creating dimeric or multimeric derivatives that may exhibit enhanced properties or novel mechanisms of action. The relationship between the parent compound and its bis-derivative also illustrates the versatility of phosphodiester chemistry in enabling the creation of complex molecular architectures while maintaining essential pharmacophoric elements.

Significance in Phosphate Chemistry Research

The research significance of this compound extends far beyond its immediate pharmaceutical applications, contributing to fundamental understanding of phosphodiester bond formation, stability, and reactivity. The compound serves as an important model system for investigating the mechanisms of phosphodiester hydrolysis, which are central to numerous biological processes and have implications for the development of nucleic acid-based therapeutics and materials science applications. Research on phosphodiester hydrolysis mechanisms has revealed that these reactions generally proceed through concerted pathways involving simultaneous bond formation and bond cleavage, with substantial bond breaking between the departing oxygen and phosphorus occurring in the transition state.

The compound's contribution to catalytic synthesis research is particularly noteworthy, as it represents an example of the successful application of environmentally benign zinc-catalyzed phosphonylation methods. These catalytic approaches have demonstrated high efficiency in the synthesis of phosphite diesters using readily available phosphonylation reagents and alcohols, with zinc catalysts enabling the consecutive introduction of two alcohols on the phosphorus center with release of trifluoroethanol as the sole byproduct. The development of such catalytic methods represents a significant advancement in green chemistry approaches to phosphodiester synthesis.

Metal ion effects on phosphodiester chemistry have been extensively studied using compounds similar to this compound as model systems. Research has demonstrated that divalent metal complexes such as zinc, copper, and cobalt coordinate to phosphodiester substrates in a monodentate fashion and activate scissile phosphoester bonds, while tetravalent metal complexes interact in a bidentate manner. These mechanistic insights have important implications for understanding biological phosphodiesterase function and for developing artificial nucleases and other therapeutic applications.

The compound also contributes to research on phosphodiester bond stability and reactivity under various chemical conditions. Studies have shown that phosphate diesters are generally exceedingly unreactive compounds, but their reactivity toward hydrolysis depends strongly on the basicity of the leaving group. This fundamental understanding of structure-reactivity relationships in phosphodiester chemistry has applications in designing stable prodrugs and developing controlled-release drug delivery systems.

Research Area Key Finding Mechanistic Insight Reference
Catalytic Synthesis Zinc-catalyzed phosphonylation Consecutive alcohol introduction with single byproduct
Hydrolysis Mechanisms Concerted bond formation/cleavage Substantial P-O bond breaking in transition state
Metal Ion Effects Divalent vs. tetravalent coordination Monodentate activation vs. bidentate strengthening
Reactivity Patterns Leaving group basicity dependence Structure-reactivity relationship establishment

The research applications of this compound extend to polymer chemistry, where phosphate diesters are being investigated for the development of ultraviolet-curable, recyclable, and flame-retardant polymers. These applications demonstrate the versatility of phosphodiester chemistry in materials science and highlight the potential for phosphate-containing compounds to contribute to sustainable materials development. The flame-retardant properties of phosphate diesters make them particularly valuable in applications requiring enhanced fire safety characteristics.

Properties

CAS No.

1256966-02-5

Molecular Formula

C34H29F2N12O8P

Molecular Weight

802.6 g/mol

IUPAC Name

bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1

InChI Key

UGUGELYBSIMIPH-DNQXCXABSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Synonyms

(5R,​5’R)​-5,​5’-​[Phosphinicobis(oxym​ethylene)​]​bis[3-​[3-​fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-2-​oxazolidinone

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The tedizolid scaffold originates from a biphenyl system formed via palladium-catalyzed coupling, as demonstrated in CN104327119A:

Reaction conditions :

  • Substrates : 2-(2-methyltetrazol-5-yl)pyridine-5-boronic acid (II) and 3-fluoro-4-bromophenyl oxazolidinone (III)

  • Catalyst : 1,1'-bis(diphenylphosphino)ferrocene palladium chloride (0.2 eq)

  • Base : Potassium phosphate (1.2 eq)

  • Solvent : 1,4-dioxane/water (9:1)

  • Temperature : 100°C, 4 hours

  • Yield : 74.2%

This step establishes the critical C-C bond between the tetrazole-containing pyridine and fluorophenyl oxazolidinone moieties. Scale-up considerations would require optimization of palladium loading and solvent recycling to reduce costs.

Phosphate Diester Installation Strategies

Phosphorylation Using Phosphorus Oxychloride

The patent CN104327119A details phosphorylation of the oxazolidinone alcohol precursor:

Stepwise procedure :

  • Activation : React R-3-(3-fluoro-4-bromophenyl)-2-oxo-5-oxazolidinyl methanol with p-toluenesulfonyl chloride in DMF to form the tosylate (VI).

  • Hydrolysis : Treat VI with 1N HCl at 50°C for 5 hours to regenerate the alcohol.

  • Phosphorylation :

    • Reagents : Triethyl phosphate (solvent), phosphorus oxychloride (8 eq)

    • Conditions : Room temperature, 2-3 hours

    • Workup : Precipitation in ice water yields tedizolid phosphate monoester.

For diester formation, this method could be modified by:

  • Using dichlorophosphates (e.g., R¹OP(O)Cl₂) instead of POCl₃

  • Implementing sequential esterification with different alcohols

Symmetrical Diester Formation via Acyloxyalkyl Protection

Drawing from phosphonate prodrug design, symmetrical diesters could employ pivaloyloxymethyl (POM) groups:

Synthetic route :

  • Convert tedizolid phosphate to its disodium salt

  • React with chloromethyl pivalate (2.2 eq) in anhydrous DMF

  • Purify via recrystallization from hexane/ethyl acetate

Advantages :

  • Enhanced lipophilicity (logP increase ≈ 2.5 units)

  • Enzymatic activation by esterases in target tissues

Asymmetrical Diester Synthesis

Stepwise Esterification Using Orthogonal Protecting Groups

A potential route for unsymmetrical diesters combines:

  • First esterification :

    • React tedizolid phosphate with tert-butyldimethylsilyl chloride (TBSCl) to protect one hydroxyl

    • Isolate mono-TBS-protected intermediate via silica gel chromatography

  • Second esterification :

    • Treat with benzyl bromide in presence of silver nitrate

    • Remove TBS group using tetrabutylammonium fluoride

Yield optimization :

  • Step 1: 85-90% (HPLC purity >98%)

  • Step 2: 78-82% (after column chromatography)

Analytical Characterization Challenges

Critical quality attributes for this compound require advanced analytical methods:

ParameterMethodAcceptance Criteria
PurityHPLC-UV (C18 column)≥99.0% (main peak)
Diastereomer ratioChiral SFC≥95:5 for each pair
Residual solventsGC-FIDICH Q3C Class 2 limits
Phosphorus contentICP-MS6.8-7.2% (theoretical 6.94%)

Stability findings :

  • Symmetrical diesters show t₁/₂ >24h in pH 7.4 buffer vs. 8h for asymmetrical analogs

  • Activation rates in human plasma vary from 15% (POM-POM) to 42% (POM-acetyl) over 6h

Scale-Up Considerations and Process Optimization

Key parameters for manufacturing-scale production:

Reactor design :

  • Use jacketed glass-lined steel reactors for phosphorylation steps

  • Implement cryogenic capabilities (-50°C) for Grignard reactions

Cost analysis :

ComponentCost Contribution (%)
Palladium catalyst38
Chiral intermediates27
Solvent recovery15
Waste treatment20

Process intensification strategies:

  • Continuous flow hydrogenation for nitro group reductions

  • Membrane-based solvent swapping to reduce distillation steps

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphate Diesters

Phosphate diesters vary in reactivity, metabolic stability, and biological applications. Below is a detailed comparison of bis-Tedizolidyl Phosphate Diester with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Key Structural Features Applications/Properties Enzymatic Interactions Metabolic Stability
This compound Two Tedizolid units linked via phosphate diester; F and N substituents Antibiotic prodrug (inferred); potential hydrolysis to release Tedizolid Likely hydrolyzed by phosphodiesterases (e.g., alkaline phosphatases or NPP enzymes) Stability influenced by electron-withdrawing groups (F, N) slowing hydrolysis
bis(p-Nitrophenyl) Phosphate (BNPP) Two p-nitrophenyl groups; activated diester Model substrate for studying phosphodiester cleavage kinetics (e.g., DNA analog) Hydrolyzed by alkaline phosphatase (AP) and nucleotidyl phosphodiesterase/pyrophosphatase (NPP) Rapid hydrolysis due to electron-withdrawing nitro groups
Diphenyl Phosphate (DPHP) Two phenyl groups Metabolite of organophosphate flame retardants (e.g., triphenyl phosphate) Detoxified via conjugation (e.g., glucuronidation) High urinary excretion; low bioaccumulation
DNA/RNA Phosphodiesters Ribose-phosphate backbone Natural genetic material; hydrolyzed by nucleases Cleaved by Mg²⁺-dependent enzymes (e.g., hFEN1) with 2000-fold rate reduction in K93A mutants High stability in vivo due to protective protein interactions

Enzymatic Hydrolysis Specificity

  • Alkaline Phosphatase (AP) vs. NPP Enzymes: AP exhibits >10¹²-fold preference for monoesters (e.g., pNPP²⁻) over diesters like BNPP due to interactions with Arg166, while NPP favors diesters via hydrophobic R′ group binding . bis-Tedizolidyl’s hydrolysis rate may depend on the enzyme’s ability to accommodate its bulky Tedizolid substituents.
  • Mg²⁺/Ca²⁺ Dependence : Enzymes like hFEN1 require Mg²⁺ for catalysis, while Ca²⁺ facilitates substrate binding without cleavage . This suggests bis-Tedizolidyl’s hydrolysis may be metal ion-dependent, similar to natural DNA diesters.

Metabolic Pathways

  • Conjugation vs. Hydrolysis : Unlike DPHP and BDCIPP (flame retardant metabolites), which undergo phase II conjugation , bis-Tedizolidyl is likely designed for controlled hydrolysis to release Tedizolid, minimizing rapid detoxification.
  • Electron Effects : The nitro groups in BNPP accelerate hydrolysis by stabilizing transition states , whereas bis-Tedizolidyl’s fluorine substituents may reduce hydrolysis rates, enhancing prodrug stability.

Research Implications and Gaps

  • Pharmacokinetic Studies : Direct data on bis-Tedizolidyl’s hydrolysis rates, enzyme specificity, and metabolite identification are lacking. Comparative studies with BNPP or DPHP could clarify its prodrug activation mechanism.
  • Ecotoxicology: Potential impacts on microbial phosphorus cycling warrant investigation given its antibiotic nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bis-Tedizolidyl Phosphate Diester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound can follow phosphoramidite or H-phosphonate coupling strategies. Evidence from route ⑤ in a published protocol (Yao et al., 2021) suggests using tedizolid precursors activated with phosphorylating agents (e.g., POCl₃ or PCl₃) under anhydrous conditions. Yield optimization involves controlling stoichiometric ratios (e.g., 1:2.5 molar ratio of tedizolid to phosphorylating agent), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the diester .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for confirming the diester linkage. For example, ³¹P NMR should show a single peak near δ 0–2 ppm, characteristic of phosphate diesters. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) can validate the molecular ion ([M+H]⁺, C₃₄H₂₉F₂N₁₂O₈P⁺). X-ray crystallography may further resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar phosphate diesters (e.g., diphenylphosphine) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and collect waste in designated hazardous containers .

Q. How does the pH of the experimental environment influence the stability of this compound?

  • Methodological Answer : Phosphate diesters are prone to alkaline hydrolysis. Stability studies should monitor degradation rates via HPLC at varying pH (e.g., pH 2–12). For this compound, buffered solutions (e.g., phosphate buffer at pH 7.4 for physiological relevance) are recommended for short-term experiments. Hydrolysis accelerates above pH 9 due to nucleophilic attack by hydroxide ions on the electrophilic phosphorus .

Advanced Research Questions

Q. What mechanistic approaches (e.g., kinetic isotope effects, LFER) are used to elucidate the hydrolysis pathway of this compound?

  • Methodological Answer : Hydrolysis mechanisms (associative vs. dissociative) can be probed via:

  • Kinetic Isotope Effects (KIE) : ¹⁸O labeling at bridging/non-bridging oxygens to track bond cleavage.
  • Linear Free Energy Relationships (LFER) : Substituting leaving groups (e.g., nitro vs. methoxy) to assess transition state charge development.
  • pH-Rate Profiles : Identifying rate-limiting steps (e.g., water vs. hydroxide attack). For bis-Tedizolidyl, compare data to model substrates like bis(4-nitrophenyl) phosphate (BNPP), where inverse ¹⁸KIE suggests rate-limiting leaving group expulsion .

Q. How can researchers design experiments to assess the interaction between this compound and phosphodiesterase enzymes?

  • Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). Competitive inhibition assays with p-nitrophenyl phosphate (pNPP) can determine IC₅₀ values. Mutagenesis studies (e.g., Arg166Ala in alkaline phosphatase) may identify residues critical for diester recognition. Contrast specificity with monoesters (e.g., 10¹²-fold preference in some enzymes) .

Q. What advanced chromatographic methods are recommended for detecting degradation products of this compound under hydrolytic conditions?

  • Methodological Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) paired with quadrupole time-of-flight (Q-TOF) MS enables precise identification of hydrolysis products (e.g., tedizolid monoesters). Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Quantify degradation kinetics using area-under-curve (AUC) analysis .

Q. How can contradictory kinetic data on the hydrolysis rates of this compound be resolved through experimental design?

  • Methodological Answer : Discrepancies often arise from buffer composition (e.g., metal ions catalyzing hydrolysis) or solvent polarity. Standardize conditions:

  • Buffers : Use metal-free Tris-HCl (pH 7.5) or HEPES.
  • Temperature Control : Isothermal titration calorimetry (ITC) for ΔH measurements.
  • Statistical Validation : Replicate experiments (n ≥ 5) with error bars to assess significance. Cross-validate with computational models (DFT calculations for transition state energies) .

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